4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Medicinal Chemistry Building Block Scaffold Functionalization

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 1443978-15-1) is a privileged benzoxazepine scaffold simultaneously featuring an N-benzyl lipophilic anchor, a hydrogen-bond-accepting C-3 lactam carbonyl, and a derivatizable C-7 carboxylic acid handle—a functional triad absent in simpler benzoxazepine-7-carboxylic acids. This substitution pattern directly mirrors key intermediates in Takeda's patent-disclosed lipid-lowering agents (squalene synthase IC₅₀ ≤15 nM) and the Mcl-1 inhibitor pharmacophore (AMG 176 series). Procure this advanced intermediate to accelerate amide library generation at C-7, systematic N-substituent SAR via deprotection/re-alkylation, and fragment-based screening leveraging its MW of 297 Da and rigidified sp² center. Ideal for hyperlipidemia and apoptosis-targeted oncology programs requiring a comprehensive pharmacophoric toolkit.

Molecular Formula C17H15NO4
Molecular Weight 297.31
CAS No. 1443978-15-1
Cat. No. B2451960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
CAS1443978-15-1
Molecular FormulaC17H15NO4
Molecular Weight297.31
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)O)OCC(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C17H15NO4/c19-16-11-22-15-7-6-13(17(20)21)8-14(15)10-18(16)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,21)
InChIKeyZAELHLRWNXWVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 1443978-15-1) – Structural Identity and Class Context for Research Procurement


4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 1443978-15-1, molecular formula C₁₇H₁₅NO₄, molecular weight 297.31 g/mol) is a synthetic, polyfunctionalized 1,4-benzoxazepine featuring a benzyl substituent at the N-4 position, a ketone at C-3, and a free carboxylic acid at C-7 . The benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of squalene synthase, PI3K/mTOR, EGFR kinase, and Mcl-1, as well as CNS-active agents [1]. The specific substitution pattern of this compound – simultaneously presenting a hydrogen-bond-accepting lactam carbonyl, a lipophilic N-benzyl domain, and a derivatizable carboxylic acid handle – is structurally analogous to key intermediates found in patent literature describing lipid-lowering and kinase-inhibitory benzoxazepines [2].

Why 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid Cannot Be Replaced by a Generic Benzoxazepine Building Block in Structure–Activity Programs


In the benzoxazepine chemical space, even minor substituent alterations can profoundly shift biological target engagement, as demonstrated by the evolution of benzoxazepine-based Mcl-1 inhibitors where the nature and position of the N-substituent and the carboxylic acid placement proved decisive for binding affinity and selectivity [1]. The target compound combines three functional handles – an N-benzyl group, a C-3 lactam carbonyl, and a C-7 carboxylic acid – that are simultaneously present only in a narrow subset of commercially catalogued benzoxazepines. Swapping to a simpler 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (lacking the N-benzyl and C-3 oxo groups) removes both the lipophilic anchor point and the hydrogen-bond-accepting carbonyl, fundamentally altering the pharmacophoric fingerprint and precluding its use as a direct surrogate in synthetic sequences targeting lipid-lowering or kinase-inhibitory chemotypes [2].

Quantitative Differentiation Evidence for 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid Against Closest Structural Analogs


Functional Group Density Comparison: Three Simultaneous Derivatizable Handles Versus One or Two in Closest Commercial Analogs

The target compound offers three chemically orthogonal functional groups within a single benzoxazepine scaffold: an N-benzyl tertiary amide (N-4), a ketone (C-3), and a free carboxylic acid (C-7). The closest commercially available 1,4-benzoxazepine-7-carboxylic acid analogs – 4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 933703-66-3) and 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 933727-06-1) – each provide only one or two of these handles, lacking the ketone and/or the benzyl group . This limits their utility as direct synthetic intermediates for programs requiring all three pharmacophoric elements simultaneously.

Medicinal Chemistry Building Block Scaffold Functionalization

Lipophilic Ligand Efficiency Potential: N-Benzyl Substituent Enables π-Stacking Interactions Absent in N-Methyl and N-H Analogs

The N-benzyl substituent in the target compound provides an aromatic ring capable of π–π stacking or edge-to-face interactions with hydrophobic protein pockets, a feature implicated in the binding mode of benzoxazepine-based Mcl-1 inhibitors where aromatic substituents at the corresponding position contact a hydrophobic cleft [1]. In contrast, the N-methyl analog (CAS 933703-66-3) and the N–H analog (CAS 933727-06-1) lack this aromatic surface, and the tert-butoxycarbonyl (Boc)-protected analog (CAS 1142210-79-4) introduces a bulky, non-aromatic carbamate that sterically and electronically diverges from the benzyl group.

Ligand Design Lipophilic Efficiency Protein–Ligand Interactions

C-3 Ketone as a Conformational Constraint: Impact on Ring Puckering and Pharmacophoric Geometry Compared to Fully Saturated Analogs

The C-3 oxo group introduces an sp² center into the seven-membered oxazepine ring, restricting conformational freedom relative to fully saturated 2,3,4,5-tetrahydro-1,4-benzoxazepine analogs. NMR studies on related benzoxazepines indicate that ring conformation – including chair–boat equilibria – is sensitive to the presence of carbonyl groups within the ring, which can pre-organize the scaffold toward the bioactive conformation observed in co-crystal structures of benzoxazepine-7-carboxylic acid inhibitors bound to Mcl-1 (PDB 6O6G) [1]. The fully saturated 4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS 933703-66-3) lacks this conformational bias.

Conformational Analysis Scaffold Rigidification Pharmacophore Pre-organization

Patent-Class Validation: Benzoxazepine Scaffold with C-7 Carboxylic Acid is Essential for Squalene Synthase Inhibitory Activity

Takeda's patent family on benzoxazepine lipid-lowering agents (e.g., US 2008/0227770 A1, CA 2231052-C) identifies the benzoxazepine core bearing a carboxylic acid or its ester/amide at the position equivalent to C-7 as critical for squalene synthase inhibitory activity [1]. While the exact target compound is not explicitly exemplified in the disclosed patent SAR tables, its structural features align with the general formula (I) in these filings, where aromatic N-substitution and a carboxyl-function at the benzene ring are key potency determinants. In these series, related benzoxazepine-3-acetic acid derivatives achieved squalene synthase IC₅₀ values of 15 nM in HepG2 cell preparations [2], establishing the potency benchmark that the scaffold can achieve when optimally substituted.

Squalene Synthase Lipid Lowering Patent Pharmacology

C-7 Carboxylic Acid Provides a Direct Conjugation Handle for Amide Coupling, Esterification, and Salt Formation – Key for Library Synthesis and Solubility Optimization

The free carboxylic acid at C-7 enables direct amide coupling with diverse amine building blocks, a transformation central to the lead optimization strategy described in Takeda's benzoxazepine patents where the carboxylic acid is elaborated into amides and esters to modulate potency, selectivity, and pharmacokinetics [1]. The 4-benzyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one analog (CAS not assigned, but commercially available) lacks this carboxylic acid handle entirely, restricting its utility to scaffold decoration at fewer positions.

Parallel Synthesis Amide Coupling Solubility Engineering

Optimal Research and Industrial Application Scenarios for 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid


Scaffold for Diversity-Oriented Synthesis of Squalene Synthase or Lipid-Lowering Lead Series

Leveraging the C-7 carboxylic acid for rapid amide library generation and the N-benzyl group as a lipophilic anchor, this compound serves as an advanced intermediate for synthesizing analogs of Takeda's patent-disclosed benzoxazepine lipid-lowering agents. The patent literature establishes that benzoxazepine carboxylic acid derivatives can achieve squalene synthase IC₅₀ values as low as 15 nM and in vivo cholesterol synthesis ED₅₀ of 2.9 mg/kg (p.o.) , providing a clinically relevant potency benchmark for programs targeting hyperlipidemia.

Key Intermediate for Mcl-1 Inhibitor Discovery Programs Targeting Hematologic Cancers

The benzoxazepine-7-carboxylic acid motif is validated as the core of the clinical-stage Mcl-1 inhibitor AMG 176, with co-crystal structures (PDB 6O6G) revealing that the carboxylic acid engages critical hydrogen-bond networks while the N-substituent occupies a hydrophobic cleft . The target compound's N-benzyl group can be elaborated or replaced via deprotection/re-alkylation sequences, while the C-7 COOH and C-3 ketone maintain the pharmacophoric architecture, enabling systematic exploration of Mcl-1 binding determinants in apoptosis-driven cancer models.

Conformationally Constrained Fragment for Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 297.31 Da (within fragment range), three functional groups enabling diverse vector growth, and a partially rigidified ring system due to the C-3 ketone, this compound is well-suited for inclusion in fragment screening libraries. The conformational restriction imposed by the sp² center may improve binding entropy relative to fully saturated benzoxazepine fragments , potentially translating to higher hit confirmation rates in biochemical and biophysical screens (SPR, TSA, NMR).

Reference Standard for Analytical Method Development and Impurity Profiling of Benzoxazepine-Based APIs

The compound's well-defined molecular formula (C₁₇H₁₅NO₄, MW 297.31) and InChI Key (ZAELHLRWNXWVCY-UHFFFAOYSA-N) make it suitable as a reference material for HPLC method development, LC-MS impurity tracking, and forced degradation studies in pharmaceutical development programs working with benzoxazepine-containing drug candidates. Its distinct retention time and mass spectral signature provide a reliable marker for system suitability testing.

Quote Request

Request a Quote for 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.